3-(Pyridin-2-ylamino)phenylboronic acid
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Overview
Description
3-(Pyridin-2-ylamino)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-ylamino)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:
Reagents: Aryl halide (e.g., bromobenzene), this compound, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Common solvents include toluene, ethanol, or a mixture of water and an organic solvent.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-ylamino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boronate esters .
Scientific Research Applications
3-(Pyridin-2-ylamino)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various coupling reactions.
Biology: The compound is explored for its potential as a biological probe and in the development of diagnostic tools.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Mechanism of Action
The mechanism by which 3-(Pyridin-2-ylamino)phenylboronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems, where the compound can selectively bind to target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the pyridin-2-ylamino group, making it less versatile in certain applications.
3-Pyridinylboronic acid: Similar structure but without the phenyl ring, leading to different reactivity and applications.
4-(Pyridin-2-ylamino)phenylboronic acid: Positional isomer with potentially different binding properties and reactivity.
Uniqueness
3-(Pyridin-2-ylamino)phenylboronic acid is unique due to the presence of both the pyridin-2-ylamino group and the boronic acid group on the phenyl ring. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C11H11BN2O2 |
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Molecular Weight |
214.03 g/mol |
IUPAC Name |
[3-(pyridin-2-ylamino)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c15-12(16)9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8,15-16H,(H,13,14) |
InChI Key |
BEPMGJNHLUFAIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC2=CC=CC=N2)(O)O |
Origin of Product |
United States |
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